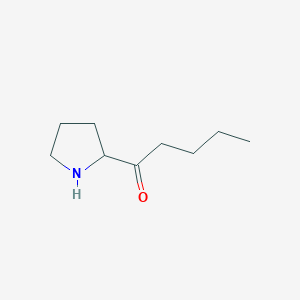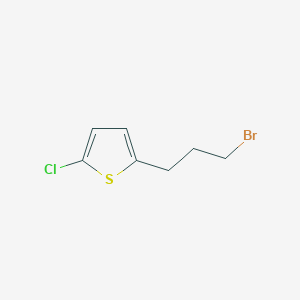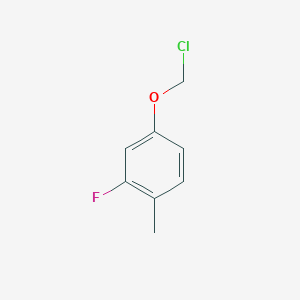
4-(Chloromethoxy)-2-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethoxy)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethoxy group, a fluorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-fluoro-1-methylbenzene typically involves the chloromethylation of 2-fluoro-1-methylbenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethoxy)-2-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
4-(Chloromethoxy)-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethoxy)-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethoxy)-2-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
4-(Chloromethoxy)-1-methylbenzene: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
2-Fluoro-1-methylbenzene:
Uniqueness
4-(Chloromethoxy)-2-fluoro-1-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
4-(chloromethoxy)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
UDHGODPTLVUROV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


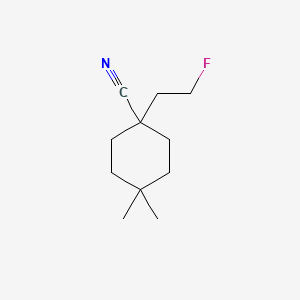

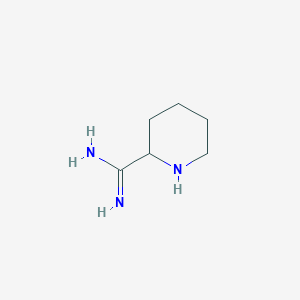
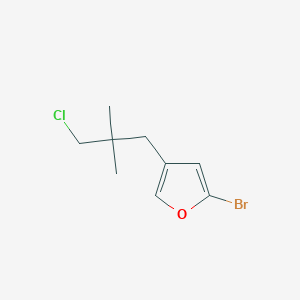
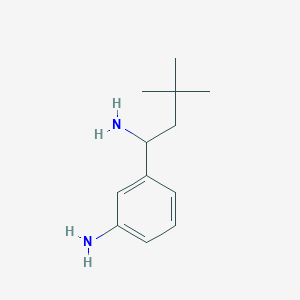

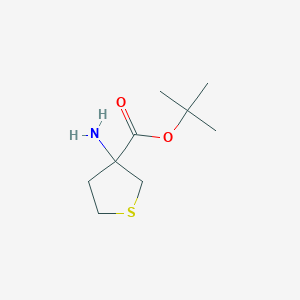
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)

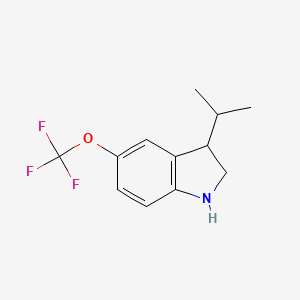
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)

